molecular formula C11H20O3 B8559328 (2-Ethyl-1,7-dioxaspiro[4.5]decan-2-yl)methanol CAS No. 88664-32-8

(2-Ethyl-1,7-dioxaspiro[4.5]decan-2-yl)methanol

Cat. No. B8559328
CAS RN: 88664-32-8
M. Wt: 200.27 g/mol
InChI Key: ITXYRSCDIGZBDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Ethyl-1,7-dioxaspiro[4.5]decan-2-yl)methanol is a useful research compound. Its molecular formula is C11H20O3 and its molecular weight is 200.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Ethyl-1,7-dioxaspiro[4.5]decan-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Ethyl-1,7-dioxaspiro[4.5]decan-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

88664-32-8

Product Name

(2-Ethyl-1,7-dioxaspiro[4.5]decan-2-yl)methanol

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

(2-ethyl-1,9-dioxaspiro[4.5]decan-2-yl)methanol

InChI

InChI=1S/C11H20O3/c1-2-10(8-12)5-6-11(14-10)4-3-7-13-9-11/h12H,2-9H2,1H3

InChI Key

ITXYRSCDIGZBDX-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC2(O1)CCCOC2)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 5.75 g of tetrahydro-3-(3-methylenepentyl)-2H-pyran-3-ol in 40 ml methylene chloride was added in four portions, 6.5 g of 40% peracetic acid in acetic acid containing 145 mg of anhydrous sodium acetate. A temperature increase from 20° C. to 37° C. resulted. The resulting solution was refluxed for 1 hour and stirred at ambient temperature for 4 hours. The resulting mixture was diluted with 60 ml of methylene chloride and washed with 100 ml of water. The organic phase was washed successively with two 100 ml portions of 25% potassium carbonate, and 100 ml of saturated sodium chloride, dried with MgSO4 and vacuum concentrated to leave 5.7 g of the desired product as an oil.
Quantity
5.75 g
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reactant
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peracetic acid
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6.5 g
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0 (± 1) mol
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reactant
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40 mL
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solvent
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Quantity
145 mg
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solvent
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Quantity
60 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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